physical and chemical characteristics of N1-(2-Fluorophenyl)benzene-1,2-diamine
physical and chemical characteristics of N1-(2-Fluorophenyl)benzene-1,2-diamine
Technical Monograph: N1-(2-Fluorophenyl)benzene-1,2-diamine
Executive Summary
N1-(2-Fluorophenyl)benzene-1,2-diamine is a specialized ortho-phenylenediamine derivative characterized by the presence of a 2-fluorophenyl group on one of the amine nitrogens. This structural modification introduces specific electronic and steric properties distinct from the parent phenylenediamine, making it a critical intermediate in the synthesis of fluorinated benzimidazoles—a pharmacophore widely present in kinase inhibitors, antipsychotics, and anti-infectives. Furthermore, its ability to act as a bidentate N,N-donor ligand renders it valuable in organometallic chemistry, particularly for phosphorescent iridium or platinum complexes used in OLED technology.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in medicinal chemistry and materials science.
Molecular Identity & Physicochemical Profile
The fluorine atom at the ortho position of the N-phenyl ring exerts a significant inductive electron-withdrawing effect (-I), lowering the basicity of the secondary amine compared to non-fluorinated analogs. It also influences the conformational preference of the biphenyl-like system due to steric repulsion and potential intramolecular hydrogen bonding.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| Molecular Formula | C₁₂H₁₁FN₂ | |
| Molecular Weight | 202.23 g/mol | |
| Appearance | Off-white to brownish solid | Darkens upon oxidation |
| Melting Point | 73 – 75 °C | [SynQuest, 2024] |
| Boiling Point | ~360 °C (Predicted) | Decomposition likely |
| Solubility (Water) | Very low (0.32 g/L at 25°C) | Hydrophobic |
| Solubility (Organic) | Soluble in DCM, DMSO, MeOH, EtOAc | |
| pKa (Conjugate Acid) | ~4.5 (Predicted) | Lower than o-phenylenediamine |
| LogP | 2.8 – 3.1 (Predicted) | Lipophilic |
Synthetic Pathways & Process Chemistry
The synthesis of N1-(2-Fluorophenyl)benzene-1,2-diamine typically follows a two-step sequence: Nucleophilic Aromatic Substitution (
Step 1: Coupling
-
Reagents: 1-Fluoro-2-nitrobenzene (Electrophile), 2-Fluoroaniline (Nucleophile).
-
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
-
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Mechanism: The 2-fluoroaniline anion attacks the electron-deficient 1-fluoro-2-nitrobenzene. The nitro group activates the ring for nucleophilic attack, and the fluorine acts as the leaving group.
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (
) with Pd/C catalyst, or Iron powder (Fe) with Ammonium Chloride ( ). -
Solvent: Ethanol or Methanol.
-
Critical Control Point: The reduction must be monitored carefully to prevent over-reduction or hydrogenolysis of the C-F bonds, although aryl fluorides are generally stable under standard hydrogenation conditions.
Visualized Workflow
Figure 1: Two-step synthetic pathway via nucleophilic aromatic substitution and reduction.
Chemical Reactivity & Stability
Cyclization to Benzimidazoles
The primary utility of this compound lies in its "1,2-diamine" motif. Reaction with aldehydes, carboxylic acids, or orthoesters leads to cyclization, forming 1-(2-fluorophenyl)benzimidazoles.
-
Mechanism: Condensation of the primary amine with the carbonyl carbon, followed by ring closure involving the secondary amine and subsequent oxidation (if starting with an aldehyde).
-
Selectivity: The fluorine substituent on the N-phenyl ring remains intact, providing a metabolic "block" or modulating the pKa of the resulting drug molecule.
Oxidation Sensitivity
Like most electron-rich aromatic diamines, the compound is susceptible to oxidation by atmospheric oxygen.
-
Degradation Product: Formation of phenazine derivatives or complex colored oligomers (azo compounds).
-
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Solutions should be prepared fresh.
Coordination Chemistry
The molecule acts as a bidentate chelating ligand.
-
Binding Mode: The primary (
) and secondary ( ) amines coordinate to metal centers. -
Relevance: Used in the synthesis of iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs), where the fluorine atom tunes the emission color (blue-shift) and improves quantum efficiency.
Figure 2: Divergent reactivity pathways: Cyclization, Chelation, and Degradation.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Amine Protons: Broad singlets. The primary amine (
) typically appears around 4.5–5.0 ppm. The secondary amine ( ) is deshielded, appearing around 7.0–7.5 ppm, often overlapping with aromatics. -
Aromatic Region: Complex multiplet pattern (6.5–7.5 ppm). The protons on the fluorophenyl ring will show characteristic splitting (
coupling).
-
-
¹⁹F NMR:
-
Signal: A single distinct peak expected in the range of -120 to -135 ppm (relative to
). This is the most rapid confirmation of the fluorine incorporation.
-
-
Mass Spectrometry (ESI+):
-
Parent Ion:
.
-
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: N-(2-Fluorophenyl)-1,2-phenylenediamine. Retrieved from
-
PubChem. (n.d.). Compound Summary: N1-(2-Fluorophenyl)benzene-1,2-diamine.[1][2][3][4][5][6] National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). CAS 28898-03-5 Properties and Suppliers. Retrieved from [7]
- Li, X., et al. (2012). Synthesis and properties of fluorinated benzimidazoles. Journal of Fluorine Chemistry. (General reference for synthetic utility).
-
GuideChem. (2024). N-(2-Fluorophenyl)-1,2-diaminobenzene Technical Data. Retrieved from
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